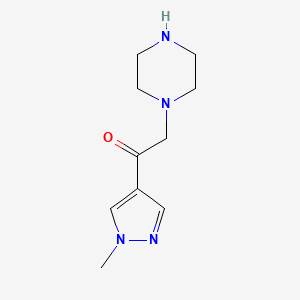
1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position and a piperazine ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone typically involves the reaction of 1-methylpyrazole with 2-chloroacetylpiperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives where the carbonyl group is reduced.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure with a morpholine ring instead of a piperazine ring.
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Contains a piperidine ring instead of a piperazine ring.
3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone: Features a morpholine ring and additional substituents.
Uniqueness
1-(1-Methylpyrazol-4-yl)-2-piperazin-1-yl-ethanone is unique due to its specific combination of a pyrazole ring with a piperazine ring and an ethanone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C10H16N4O/c1-13-7-9(6-12-13)10(15)8-14-4-2-11-3-5-14/h6-7,11H,2-5,8H2,1H3 |
InChI Key |
IXRUEKHNOQJXNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


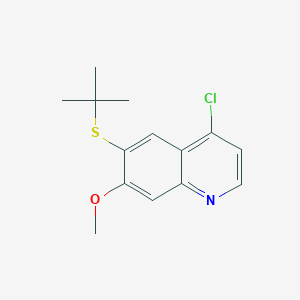
![[(4-Tert-butylphenyl)methyl]boronic acid](/img/structure/B11755020.png)
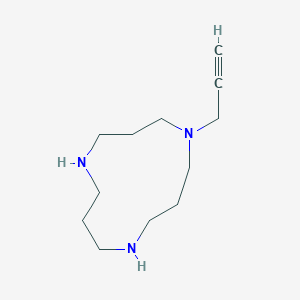
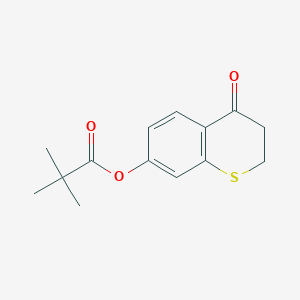
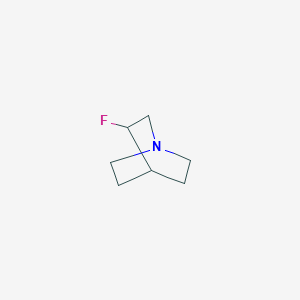
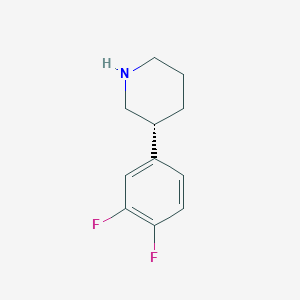
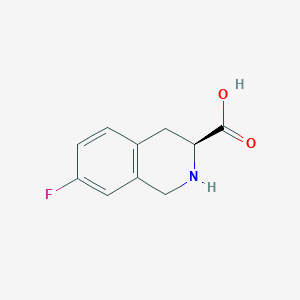
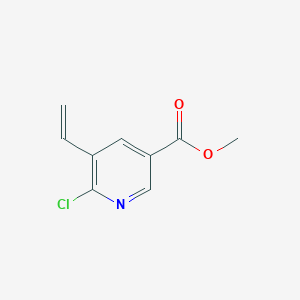

![ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11755072.png)
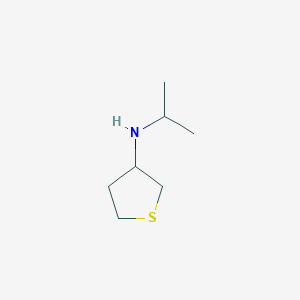
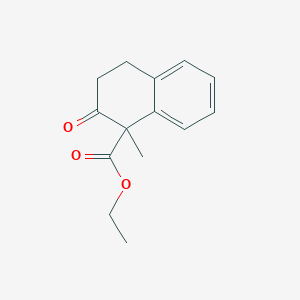
![Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B11755086.png)
![ethyl 2-[(6R)-6-fluoro-5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl]acetate](/img/structure/B11755087.png)
